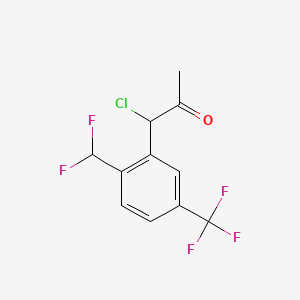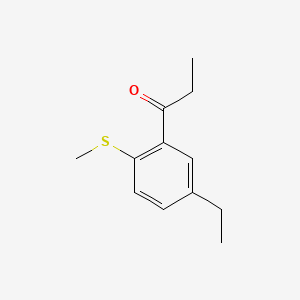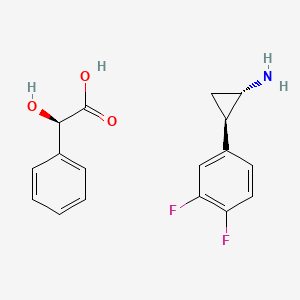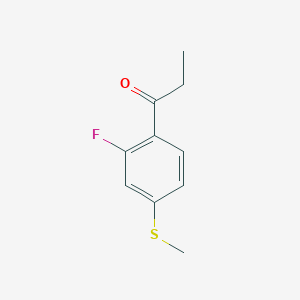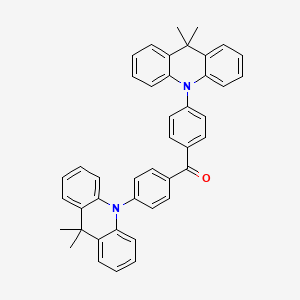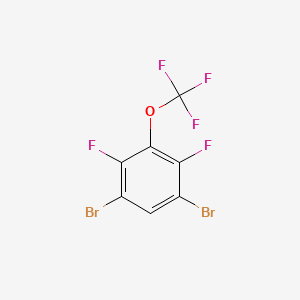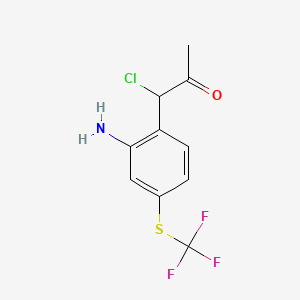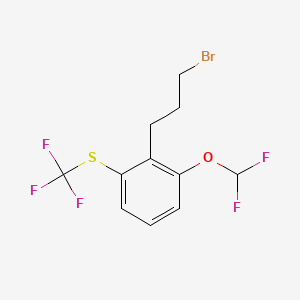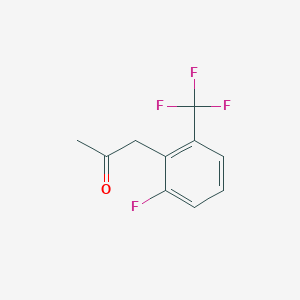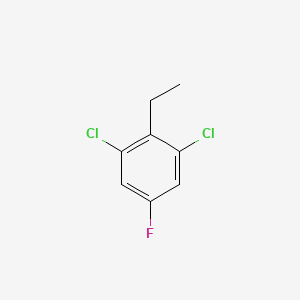
1,3-Dichloro-2-ethyl-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two chlorine atoms, one ethyl group, and one fluorine atom are substituted at the 1, 3, 2, and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-ethyl-5-fluorobenzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . Another method includes the use of electrophilic aromatic substitution reactions, where the ethyl group is introduced through Friedel-Crafts alkylation, and the chlorine and fluorine atoms are added via halogenation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.
化学反应分析
Types of Reactions
1,3-Dichloro-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), Lewis acids (e.g., AlCl3), and nitrating agents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
1,3-Dichloro-2-ethyl-5-fluorobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 1,3-Dichloro-2-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the ethyl group.
1,3-Dichloro-2-ethylbenzene: Similar but lacks the fluorine atom.
1,3-Dichloro-5-fluorobenzene: Similar but the fluorine atom is at a different position.
Uniqueness
1,3-Dichloro-2-ethyl-5-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethyl group, allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.
属性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC 名称 |
1,3-dichloro-2-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-6-7(9)3-5(11)4-8(6)10/h3-4H,2H2,1H3 |
InChI 键 |
LBUPNDBXGPUXNX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


